5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid
Overview
Description
5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound that contains sulfur and nitrogen . The thiazole ring is an important component in many biologically active molecules .
Molecular Structure Analysis
Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid is involved in various synthesis processes. For instance, its derivatives were used in the facile synthesis of 10-methoxy-4. 8-dinitro-6H-benzo [2,3-c]chromen-6-one. This compound and its derivatives have been characterized using spectroscopic methods, ensuring their purity and structure (Havaldar, Bhise, & Burudkar, 2004).
Inhibitory and Antibacterial Activity
- Derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid have been studied for their potential antibacterial activities. For example, specific compounds synthesized from methoxy-nitrobenzoic anhydrides were tested for antibacterial efficacy against various bacteria, indicating a possible role in developing new antibacterial agents (Kitajima, Kadoya, Maeda, & Oshima, 1970).
Corrosion Inhibition
- In the field of materials science, thiazole-based derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, such as 5-(4-methoxy-phenyl)-thiazole-2-carboxylic acid pyridin-2-ylmethylene-hydrazide, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial settings where corrosion prevention is critical (Chaitra, Mohana, & Tandon, 2016).
Photolysis and Photocleavage Applications
- The effect of methoxy and nitro substituents on the efficiency of photolysis, a process important in photochemistry, has been explored using derivatives of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid. These studies provide insights into the influence of these substituents on the efficiency of photocleavage, relevant in areas like photoresponsive materials (Papageorgiou & Corrie, 2000).
Future Directions
Thiazoles, including 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, have shown promise in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the potential applications of 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid in medicine, as well as investigating its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.
properties
IUPAC Name |
5-methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5S/c1-16-4-2-3-5-6(7(4)11(14)15)10-8(17-5)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFABCBLZDFFRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)SC(=N2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670322 | |
Record name | 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | |
CAS RN |
886745-59-1 | |
Record name | 5-Methoxy-4-nitro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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